REACTION_SMILES
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[CH3:20][O:21][c:22]1[cH:23][c:24]([CH2:25][Br:26])[cH:27][c:28]([O:32][CH3:33])[c:29]1[O:30][CH3:31].[CH3:34][c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1.[c:1]1([PH+:7]([c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[Br-:26].[c:1]1([P+:7]([c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)([c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[CH2:25][c:24]2[cH:23][c:22]([O:21][CH3:20])[c:29]([O:30][CH3:31])[c:28]([O:32][CH3:33])[cH:27]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(CBr)cc(OC)c1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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c1ccc([PH+](c2ccccc2)c2ccccc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc([PH+](c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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[Br-]
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Name
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Type
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product
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Smiles
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COc1cc(C[P+](c2ccccc2)(c2ccccc2)c2ccccc2)cc(OC)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |